molecular formula C6H12Br4NO3P B13809686 Bis(2,3-dibromopropyl)phosphoramidate CAS No. 70555-34-9

Bis(2,3-dibromopropyl)phosphoramidate

Cat. No.: B13809686
CAS No.: 70555-34-9
M. Wt: 496.75 g/mol
InChI Key: UQXDKQGMBCNGMT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl)phosphoramidate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of phosphoramidates, which are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus atom and a tricoordinate nitrogen atom. This compound is particularly significant in the field of materials science due to its ability to enhance the fire resistance of various materials, including plastics and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:

    Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different chemical structure.

    Tetrabromobisphenol A bis(2,3-dibromopropyl ether): A widely used flame retardant in electronic products and textiles.

Uniqueness

Bis(2,3-dibromopropyl)phosphoramidate is unique due to its specific phosphoramidate linkage, which provides distinct chemical and physical properties compared to other flame retardants. Its ability to form stable, non-flammable structures makes it particularly effective in enhancing the fire resistance of materials.

Properties

CAS No.

70555-34-9

Molecular Formula

C6H12Br4NO3P

Molecular Weight

496.75 g/mol

IUPAC Name

1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane

InChI

InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12)

InChI Key

UQXDKQGMBCNGMT-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br

Origin of Product

United States

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